(Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine
Overview
Description
(Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a piperazine ring, and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methylphenylmethyl group through nucleophilic substitution reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the piperazine derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including psychiatric disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chlorophenyl group may enhance binding affinity. The methanimine linkage plays a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Uniqueness
(Z)-1-(4-Chlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is unique due to its combination of a piperazine ring and a methanimine linkage, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16-2-4-18(5-3-16)15-22-10-12-23(13-11-22)21-14-17-6-8-19(20)9-7-17/h2-9,14H,10-13,15H2,1H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFMKQZHMDBQPJ-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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